molecular formula C15H13N3O3S2 B8351750 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

Cat. No.: B8351750
M. Wt: 347.4 g/mol
InChI Key: WBGZPVBYQRQIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is a complex organic compound that features both naphthalene and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide typically involves multiple steps:

    Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.

    Sulfonation: Aminonaphthalene is sulfonated to produce 4-amino-1-naphthalenesulfonic acid.

    Acetylation: The amino group is acetylated to form 4-acetylamino-1-naphthalenesulfonic acid.

    Thiazole Formation: The final step involves the reaction of 4-acetylamino-1-naphthalenesulfonic acid with thiazol-2-ylamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for sulfonic acid group substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors in biological systems.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole moieties.

Uniqueness

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)naphthalen-1-yl]acetamide

InChI

InChI=1S/C15H13N3O3S2/c1-10(19)17-13-6-7-14(12-5-3-2-4-11(12)13)23(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

WBGZPVBYQRQIKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-acetamidonaphthalene-1-sulfonyl chloride (3.69 g, 2.42 mmol) and pyridine (2 ml) was added 2-aminothiazole (0.24 g, 2.42 mmol). This mixture was stirred at RT for 72 h. Purification via silica gel chromatography (first using 2% MeOH in CH2Cl2 to wash out remaining amine, then using 8% MeOH in CH2Cl2) gave N-[4-(thiazol-2-ylsulfamoyl)-naphthalen-1-yl]-acetamide (0.48 g, 57%). LC/MS (10-99% CH3CN), M/Z: M+1 obs=348.10; tR=1.78 min.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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